Comparison of Predicted Lipophilicity (LogP) Against Unsubstituted Scaffold
In silico modeling predicts that the presence of the bromine atom at position 8 significantly increases the lipophilicity of 8-bromo-6-methoxy-2H-1,4-benzoxazin-3(4H)-one compared to the unsubstituted parent scaffold . The predicted LogP for the compound is 1.86, while the parent 2H-1,4-benzoxazin-3(4H)-one has a predicted LogP of 0.23 . This represents an over 8-fold increase in lipophilicity, a critical factor influencing membrane permeability and potential off-target binding in antimicrobial drug design [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 1.86 |
| Comparator Or Baseline | 2H-1,4-benzoxazin-3(4H)-one (parent scaffold), ACD/LogP: 0.23 |
| Quantified Difference | Approximately 8-fold increase |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform PhysChem Module . |
Why This Matters
A higher LogP value is directly correlated with improved membrane permeability, a key parameter for optimizing the bioavailability and intracellular accumulation of antimicrobial agents.
- [1] de Bruijn, W. J. C., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry, 26(23-24), 6105-6114. View Source
